tert-Butyl 3-formyl-3,4-dihydroisoquinoline-2(1H)-carboxylate

Cost efficiency Racemic synthesis Enantiopure comparison

tert-Butyl 3-formyl-3,4-dihydroisoquinoline-2(1H)-carboxylate (CAS 104668-15-7, molecular formula C₁₅H₁₉NO₃, MW 261.32 g/mol) is the racemic N-Boc-protected 3-carboxaldehyde derivative of the 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold. Commonly referred to as Boc-DL-Tic-al or N-Boc-1,2,3,4-tetrahydroisoquinoline-3-carboxaldehyde, it belongs to the class of heterocyclic building blocks that serve as privileged intermediates in medicinal chemistry and natural product synthesis.

Molecular Formula C15H19NO3
Molecular Weight 261.32 g/mol
CAS No. 104668-15-7
Cat. No. B008924
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 3-formyl-3,4-dihydroisoquinoline-2(1H)-carboxylate
CAS104668-15-7
Molecular FormulaC15H19NO3
Molecular Weight261.32 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC2=CC=CC=C2CC1C=O
InChIInChI=1S/C15H19NO3/c1-15(2,3)19-14(18)16-9-12-7-5-4-6-11(12)8-13(16)10-17/h4-7,10,13H,8-9H2,1-3H3
InChIKeyRQBSVZLMTABKNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 3-Formyl-3,4-dihydroisoquinoline-2(1H)-carboxylate (CAS 104668-15-7): Compound Class and Procurement-Relevant Identity


tert-Butyl 3-formyl-3,4-dihydroisoquinoline-2(1H)-carboxylate (CAS 104668-15-7, molecular formula C₁₅H₁₉NO₃, MW 261.32 g/mol) is the racemic N-Boc-protected 3-carboxaldehyde derivative of the 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold [1]. Commonly referred to as Boc-DL-Tic-al or N-Boc-1,2,3,4-tetrahydroisoquinoline-3-carboxaldehyde, it belongs to the class of heterocyclic building blocks that serve as privileged intermediates in medicinal chemistry and natural product synthesis [2]. The compound features two orthogonal reactive handles: a Boc-protected secondary amine at the 2-position and a free aldehyde at the 3-position, enabling iterative functionalization strategies that are not simultaneously accessible in the corresponding 3-carboxylic acid (Boc-Tic-OH, CAS 78879-20-6) or positional isomers such as the 5-formyl (CAS 441065-33-4) and 6-formyl (CAS 371222-37-6) analogs [3].

Why Generic Substitution Fails for tert-Butyl 3-Formyl-3,4-dihydroisoquinoline-2(1H)-carboxylate (CAS 104668-15-7)


The THIQ-aldehyde building block landscape contains multiple closely related analogs that are not interchangeable in synthetic workflows. The racemic 3-formyl compound (CAS 104668-15-7) occupies a unique procurement niche: it provides the aldehyde reactivity required for reductive amination, Wittig olefination, and Grignard additions at the stereogenic 3-position while being significantly less expensive than either enantiopure form . Positional isomers such as the 5-formyl and 6-formyl analogs place the aldehyde on the aromatic ring rather than the saturated heterocyclic ring, fundamentally altering the electronics and steric environment of the reactive center and precluding the intramolecular cyclization strategies central to THIQ alkaloid synthesis [1]. The corresponding 3-carboxylic acid (Boc-Tic-OH) lacks the aldehyde oxidation state entirely, requiring additional reduction steps to access amine or alcohol derivatives [2]. Selection of the incorrect analog can lead to failed key transformations, necessitating costly re-synthesis and project delays.

Product-Specific Quantitative Evidence Guide: tert-Butyl 3-Formyl-3,4-dihydroisoquinoline-2(1H)-carboxylate (CAS 104668-15-7)


Cost Advantage: Racemic (CAS 104668-15-7) vs Enantiopure 3-Formyl THIQs – Procurement Cost Comparison

The racemic compound (CAS 104668-15-7) demonstrates a substantial procurement cost advantage over both enantiopure forms. Pricing analysis across multiple vendors shows the racemate is consistently the most economical entry point for the 3-formyl-THIQ scaffold . While the (S)-enantiomer commands approximately ¥2,500/1g and the (R)-enantiomer approximately ¥3,391/1g from major Chinese vendors, the racemic form is available at approximately ¥418–582/1g (USD equivalent), representing a cost reduction of 75–88% [1]. For early-stage medicinal chemistry programs requiring gram-scale quantities for SAR exploration, this differential can translate to thousands of dollars in savings per project without compromising the chemical reactivity of the aldehyde handle .

Cost efficiency Racemic synthesis Enantiopure comparison Procurement economics

Synthetic Accessibility: Reported Yield for Racemic 3-Formyl-THIQ Synthesis

The racemic 3-formyl compound can be synthesized via formylation of N-Boc-1,2,3,4-tetrahydroisoquinoline with a reported yield of approximately 96% . In contrast, the enantiopure forms require chiral-pool starting materials (Boc-D-Tic-OH or Boc-L-Tic-OH, themselves costing $200/5g) followed by reduction and oxidation sequences that typically involve 2–3 additional synthetic steps with cumulative yield losses . A one-pot N-Boc deprotection and catalytic intramolecular asymmetric reductive amination protocol reported by Zhou et al. (2017) demonstrates that chiral THIQ products can also be obtained directly with high enantioselectivity from the racemic aldehyde precursor using chiral iridium catalysts, potentially obviating the need for pre-installed chirality in many discovery applications [1].

Synthetic efficiency Reaction yield Building block preparation Process chemistry

Positional Selectivity: 3-Formyl vs 5-Formyl and 6-Formyl Isomers – Reactivity and Application Divergence

The 3-formyl substitution pattern (CAS 104668-15-7) places the aldehyde on the saturated heterocyclic ring at the position α to the nitrogen, enabling intramolecular reductive amination and Pictet-Spengler cyclization strategies that are foundational to THIQ alkaloid synthesis [1]. The 5-formyl (CAS 441065-33-4) and 6-formyl (CAS 371222-37-6) positional isomers bear the aldehyde on the aromatic ring, where the electronics differ substantially: the 3-formyl aldehyde is aliphatic (expected to be more electrophilic), while the aromatic formyl groups are conjugated with the benzene ring, reducing their electrophilicity for nucleophilic addition reactions . Critically, the 3-formyl isomer is the only one capable of serving as a direct precursor to the 1,3-disubstituted THIQ scaffold via lithiation-electrophilic quench sequences as demonstrated by Coldham and Li for the synthesis of (±)-crispine A [2]. The positional isomers are mutually incompatible for this transformation class.

Regiochemistry Positional isomers THIQ alkaloids Intramolecular cyclization

Functional Group Orthogonality: Aldehyde (CAS 104668-15-7) vs Carboxylic Acid (Boc-Tic-OH, CAS 78879-20-6) – Synthetic Divergence

The aldehyde in CAS 104668-15-7 enables direct reductive amination with primary or secondary amines using NaBH(OAc)₃ in DCM, a transformation that cannot be performed directly with the corresponding carboxylic acid Boc-Tic-OH (CAS 78879-20-6) [1]. The carboxylic acid analog requires pre-activation (e.g., mixed anhydride or coupling reagent) followed by amidation and subsequent reduction of the amide to access the same amine products, adding 2 synthetic steps . While Boc-Tic-OH is substantially cheaper (¥190/5g from TCI vs ¥418/1g for the aldehyde), the aldehyde provides direct access to amine, alcohol (via reduction), alkene (via Wittig), and homologated products (via Grignard addition) in a single step, making it the more versatile intermediate for divergent library synthesis [2]. Procurement decisions should weigh the lower unit cost of Boc-Tic-OH against the step-count penalty when downstream chemistry requires the aldehyde oxidation state.

Oxidation state Functional group interconversion Reductive amination Building block versatility

Storage Stability: Validated Long-Term Storage Conditions for CAS 104668-15-7 vs Positional Isomers

The target compound CAS 104668-15-7 has well-characterized storage requirements documented by multiple vendors: store at 2–8°C under inert atmosphere, with long-term storage recommended in a freezer below −20°C . Its MDL number (MFCD06738673) and full GHS classification (H302, H315, H319, H335) are standardized across suppliers, facilitating regulatory compliance and safety documentation for institutional procurement . In contrast, the 5-formyl isomer (CAS 441065-33-4) is significantly more expensive ($596/100mg from AKSci) and has limited vendor availability, while the 6-formyl isomer (CAS 371222-37-6) has fewer established vendors with documented quality specifications . The broader supplier base for CAS 104668-15-7 (Fluorochem, AKSci, MolCore, BOC Sciences, CymitQuimica, Leyan, Bidepharm, and others) ensures competitive pricing and supply chain resilience compared to the positional isomers.

Storage stability Shelf life Quality assurance Cold chain logistics

Best Research and Industrial Application Scenarios for tert-Butyl 3-Formyl-3,4-dihydroisoquinoline-2(1H)-carboxylate (CAS 104668-15-7)


Racemic Library Synthesis for Early-Stage Medicinal Chemistry SAR

The racemic 3-formyl-THIQ (CAS 104668-15-7) is the cost-optimal choice for generating diverse compound libraries via reductive amination with primary amine building blocks. At approximately ¥418–582/1g—75–88% less than enantiopure forms—medicinal chemistry teams can prepare dozens to hundreds of analogs at the hit-to-lead stage without the premium associated with chiral material . The aldehyde handle supports parallel synthesis workflows using NaBH(OAc)₃ in DCM, enabling rapid SAR exploration of the amine substituent before committing to enantioselective synthesis of advanced leads [1].

Total Synthesis of Racemic Tetrahydroisoquinoline Alkaloids

The 3-formyl substitution pattern is essential for accessing the 1,3-disubstituted THIQ scaffold found in numerous natural products. As demonstrated by Coldham and Li, lithiation of N-Boc-THIQ followed by electrophilic quench provides direct access to 1-substituted products, and subsequent N-Boc deprotection enables rapid entry to alkaloids such as (±)-crispine A [2]. The racemic 3-formyl compound serves as the key intermediate for this lithiation–functionalization sequence; the 5-formyl and 6-formyl isomers cannot participate in this transformation due to the absence of the aliphatic aldehyde at the C-3 position [3].

Asymmetric Synthesis via Dynamic Kinetic Resolution or Chiral Catalysis

For programs requiring enantiopure products, the racemic aldehyde can be used as a substrate for chiral iridium-catalyzed one-pot N-Boc deprotection and asymmetric intramolecular reductive amination, as reported by Zhou et al. (2017), delivering enantiomerically pure THIQ alkaloids in excellent yields under mild conditions [4]. This approach leverages the cost advantage of the racemic starting material while achieving chiral products through catalysis, potentially eliminating the need to procure expensive enantiopure building blocks for late-stage optimization [5].

Peptidomimetic and Constrained Amino Acid Scaffold Synthesis

The THIQ scaffold, when functionalized at the 3-position, serves as a constrained analog of phenylalanine in peptidomimetic design. The aldehyde group in CAS 104668-15-7 enables direct conjugation to peptide amines or amino acid esters via reductive amination, providing access to THIQ-containing pseudopeptides [6]. The corresponding carboxylic acid analog (Boc-Tic-OH) has established utility as a proline surrogate and δ-opioid receptor antagonist scaffold, but the aldehyde offers orthogonal reactivity for C–N bond formation without coupling reagents, reducing step count and purification burden [7].

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